molecular formula C8H17NO B2393395 N-tert-butyl-N-ethylacetamide CAS No. 119152-94-2

N-tert-butyl-N-ethylacetamide

Cat. No.: B2393395
CAS No.: 119152-94-2
M. Wt: 143.23
InChI Key: MBKVRQIKXKZPPB-UHFFFAOYSA-N
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Description

N-tert-butyl-N-ethylacetamide is an organic compound with the molecular formula C8H17NO. It is an amide derivative characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-N-ethylacetamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper(II) triflate catalyst. This method is efficient and yields high purity products under solvent-free conditions at room temperature .

Industrial Production Methods: In industrial settings, this compound is typically produced by the condensation of carboxylic acids with tert-butyl amines. This process often involves the use of condensing agents such as 4-dimethylaminopyridine, N,N-diisopropylethylamine, or hydroxybenzotriazole .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the tert-butyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-tert-butyl-N-ethylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-tert-butylacetamide
  • N-ethylacetamide
  • N,N-dimethylacetamide

Comparison: N-tert-butyl-N-ethylacetamide is unique due to the presence of both tert-butyl and ethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

N-tert-butyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-9(7(2)10)8(3,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVRQIKXKZPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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